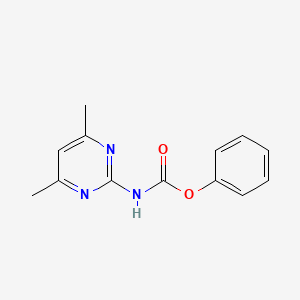

Phenyl (4,6-dimethylpyrimidin-2-yl)carbamate

Description

Properties

IUPAC Name |

phenyl N-(4,6-dimethylpyrimidin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-9-8-10(2)15-12(14-9)16-13(17)18-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKYNGIIPSWRAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)OC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543841 | |

| Record name | Phenyl (4,6-dimethylpyrimidin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89819-24-9 | |

| Record name | Phenyl (4,6-dimethylpyrimidin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Laboratory Synthesis

The primary synthetic route to Phenyl (4,6-dimethylpyrimidin-2-yl)carbamate involves the reaction of 4,6-dimethylpyrimidine-2-amine with phenyl chloroformate under anhydrous conditions. The reaction is typically conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the carbamate formation.

-

$$

\text{4,6-dimethylpyrimidine-2-amine} + \text{phenyl chloroformate} \xrightarrow[\text{triethylamine}]{\text{anhydrous, RT}} \text{this compound}

$$ -

- Solvent: Anhydrous organic solvents such as dichloromethane or acetonitrile.

- Temperature: Room temperature (20–25°C).

- Reaction time: Several hours (typically 4–24 hours).

- Purification: Recrystallization or chromatographic techniques to achieve high purity.

This method yields the target carbamate with high efficiency and purity, suitable for research and small-scale applications.

Industrial Scale Synthesis

Industrial production employs similar chemistry but utilizes larger reactors and continuous flow systems to enhance reproducibility and yield. Key features include:

- Use of automated reactors with precise temperature control (20–30°C).

- Stoichiometric or slight excess (10–75%) of phenyl chloroformate to drive the reaction to completion.

- Acid scavenger: N,N-dimethylaniline is commonly used in equimolar amounts to phenyl chloroformate.

- Solvent: 1,4-dioxane is preferred for its ability to maintain the reactants as a slurry, facilitating crystallization.

- Reaction time: 4 to 24 hours with intermittent seeding to induce crystallization.

- Workup: Quenching with water, filtration, washing with water and isopropanol, and drying under vacuum at 15–55°C.

This process achieves an average purity of approximately 97% and an overall yield of about 88%, demonstrating its robustness and scalability.

Detailed Reaction Parameters and Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting amine | 4,6-dimethylpyrimidine-2-amine | 4,6-dimethylpyrimidine-2-amine |

| Carbamoylating agent | Phenyl chloroformate | Phenyl chloroformate |

| Base/acid scavenger | Triethylamine | N,N-dimethylaniline |

| Solvent | Dichloromethane, acetonitrile | 1,4-dioxane |

| Temperature | 20–25°C | 20–30°C |

| Reaction time | 4–24 hours | 4–24 hours |

| Workup | Recrystallization or chromatography | Quenching with water, filtration, washing, drying |

| Yield (purity corrected) | >90% (varies with optimization) | ~88% (average) |

| Purity | High (>95%) | ~97% |

Alternative Synthetic Strategies

A one-pot conversion strategy has been reported using tert-butyl S-(4,6-dimethylpyrimidin-2-yl) thiolcarbonate as a tert-butoxycarbonylating agent. This method minimizes intermediate isolation steps and is compatible with solid-phase synthesis workflows. Optimization of solvent polarity (e.g., dichloromethane or acetonitrile) and stoichiometric ratios can achieve yields exceeding 90%.

Analytical Confirmation of Structure

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR): Proton and carbon spectra confirm the carbamate linkage and substitution pattern on the pyrimidine ring.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight with high accuracy (error <2 ppm).

- X-ray Crystallography: Provides detailed bond lengths and angles, especially useful for confirming the carbamate and pyrimidine moieties' geometry.

Challenges and Solutions in Synthesis

Yield Optimization

Low yields may result from incomplete carbamate formation or side reactions such as hydrolysis. Strategies to improve yield include:

- Maintaining reaction temperature between 0–25°C to reduce hydrolysis.

- Using silica gel chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol-water mixtures for purification.

- Isolating intermediates as co-crystals to improve purity and yield.

Crystallographic Data Issues

Disordered atoms in crystallographic data can be addressed by:

- Modeling split occupancy for disordered groups.

- Using advanced refinement software such as SHELXL and SHELXE.

- Validating structures with thermal ellipsoid visualization tools like ORTEP-3.

Summary Table of Key Preparation Methods

| Method | Reagents | Solvent | Temperature | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Direct reaction with phenyl chloroformate | 4,6-dimethylpyrimidine-2-amine, phenyl chloroformate, triethylamine | Dichloromethane, acetonitrile | 20–25°C | 4–24 h | >90 | >95 | Standard lab method |

| Industrial scale synthesis | 4,6-dimethylpyrimidine-2-amine, phenyl chloroformate, N,N-dimethylaniline | 1,4-dioxane | 20–30°C | 4–24 h | 88.3 | 97.1 | Slurry reaction, seeding for crystallization |

| One-pot Boc protection method | tert-butyl S-(4,6-dimethylpyrimidin-2-yl) thiolcarbonate | Dichloromethane, acetonitrile | RT | Variable | >90 | Not specified | Minimizes intermediate isolation |

Chemical Reactions Analysis

Types of Reactions

Phenyl (4,6-dimethylpyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, Phenyl (4,6-dimethylpyrimidin-2-yl)carbamate serves as a reagent in various synthetic pathways. It is utilized in:

- Organic Synthesis : Acts as a building block for more complex molecules.

- Reagent Development : Used in reactions to form derivatives with enhanced properties.

Biology

The biological applications of this compound are significant:

- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which can be crucial for understanding disease mechanisms.

- Cell Proliferation Studies : Preliminary research indicates potential effects on cancer cell lines, suggesting a role in anticancer therapies.

Medicine

The medicinal chemistry aspect highlights its therapeutic potentials:

- Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory responses.

- Anticancer Activity : Early studies show promise in inhibiting tumor growth through interference with cellular pathways.

Industry

In industrial applications, this compound is explored for:

- Agrochemicals : Its efficacy as a pesticide or herbicide is under investigation.

- Pharmaceutical Development : Used in the formulation of drugs targeting specific diseases.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on A549 alveolar epithelial cells demonstrated that exposure led to cell cycle arrest and increased apoptosis rates. The concentration-dependent effects indicated an IC50 value of approximately 12.5 μM, suggesting significant anticancer potential ( ).

Case Study 2: Enzyme Interaction Studies

Research focusing on the binding affinity of this compound to specific enzymes revealed that it interacts with key metabolic enzymes involved in cancer progression. These findings warrant further investigation into its therapeutic applications ( ).

Mechanism of Action

The mechanism of action of Phenyl (4,6-dimethylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate

- Molecular Formula : C₁₃H₁₃N₃O₄

- Molecular Weight : 275.26 g/mol

- CAS No.: 89392-03-0 .

- Key Differences: Substituents: Methoxy (-OCH₃) groups replace the methyl (-CH₃) groups at the 4- and 6-positions. Electronic Effects: Methoxy groups donate electrons via resonance, increasing the pyrimidine ring’s electron density compared to the inductive electron donation of methyl groups. Applications: Similar use as a synthetic intermediate, but altered reactivity may affect herbicidal activity or metabolic stability .

4,6-Dimethoxy-N-phenylpyrimidin-2-amine

- Molecular Formula : C₁₁H₁₃N₃O₂

- Molecular Weight : 235.24 g/mol

- CAS No.: 110235-27-3 .

- Key Differences :

N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-methylprop-2-enamide

- Molecular Formula : C₁₇H₁₉N₅O₃S

- Molecular Weight : 397.43 g/mol

- Applications: Likely a candidate for pharmaceutical development (e.g., NLRP3 inflammasome inhibition) rather than herbicide synthesis .

Comparative Data Table

Biological Activity

Phenyl (4,6-dimethylpyrimidin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of carbamates, characterized by the presence of a pyrimidine ring and a phenyl group. The molecular formula is , with a structure that allows for various interactions with biological macromolecules.

Enzyme Inhibition

One of the notable activities of this compound is its role as an enzyme inhibitor . Specifically, it has been found to inhibit carbonic anhydrase (CA), an enzyme essential for maintaining acid-base balance in organisms. The compound exhibits competitive inhibition with an inhibition constant () in the nanomolar range, indicating strong binding affinity .

In addition to CA inhibition, studies have shown that derivatives of this compound can also inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. The reported IC50 values for AChE inhibition range from 33.1 to 85.8 µM . This suggests potential applications in treating conditions like Alzheimer's disease.

Antimicrobial Activity

Research has indicated that this compound possesses antibacterial and antifungal properties. Its derivatives have demonstrated significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial potency . For instance, some compounds derived from similar structures have shown MIC values as low as 0.14 µg/mL against Mycobacterium tuberculosis .

Study on Antimycobacterial Activity

A study focused on the structural activity relationship (SAR) of phenyl derivatives revealed that modifications at the 2-position of the pyrimidine ring significantly enhance antimycobacterial activity. Compounds with electron-withdrawing groups at this position exhibited improved efficacy against resistant strains of Mycobacterium .

Synthesis and Pharmacological Effects

The synthesis of this compound involves several chemical transformations that contribute to its biological activity. The compound can be synthesized through reactions involving aryl carboxylic acids and aminopyrimidines, leading to derivatives with varied biological profiles .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl (4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamate | Sulfonamide derivative | Enzyme inhibitor |

| Benzamide derivatives | Various substitutions on benzamide | Antimicrobial and analgesic |

| Pyrimethanil | Pyrimidine-based fungicide | Antifungal |

The unique combination of functional groups in this compound may confer distinct biological activities compared to other sulfonamide derivatives .

Q & A

Q. What synthetic methodologies are recommended for synthesizing Phenyl (4,6-dimethylpyrimidin-2-yl)carbamate?

A one-pot conversion strategy using tert-butyl S-(4,6-dimethylpyrimidin-2-yl) thiolcarbonate (Boc-S) as a tert-butoxycarbonylating agent is effective for carbamate formation. This method minimizes intermediate isolation steps and is compatible with solid-phase synthesis workflows. Reaction optimization should focus on solvent polarity (e.g., dichloromethane or acetonitrile) and stoichiometric ratios of Boc-S to the amine precursor to achieve >90% yield .

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of:

- Nuclear Magnetic Resonance (NMR): Analyze H and C spectra to verify carbamate linkage and substituent positions.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H] ion) with <2 ppm error.

- X-ray Crystallography: Employ SHELXL for small-molecule refinement to resolve bond lengths and angles, particularly for the carbamate and pyrimidine moieties .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation: Use fume hoods to prevent inhalation of airborne particulates.

- Waste Disposal: Segregate chemical waste and consult institutional guidelines for hazardous material disposal. Refer to analogous carbamate safety data for hazard classification (e.g., H315/H319: skin/eye irritation) .

Advanced Research Questions

Q. How can researchers address low yields during the synthesis of this compound?

Low yields often arise from incomplete Boc protection or side reactions. Strategies include:

- Temperature Control: Maintain reactions at 0–25°C to suppress hydrolysis.

- Purification: Use silica gel chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol-water mixtures. Evidence from analogous compounds shows that isolating intermediates as co-crystals (e.g., with sulfinyldimethane) improves purity .

Q. How should crystallographic data contradictions (e.g., disordered atoms) be resolved for this compound?

Apply SHELXL’s robust refinement algorithms:

Q. What substituent effects on the phenyl ring influence the bioactivity of carbamate derivatives?

Electron-withdrawing groups (e.g., -Cl, -F) at meta or para positions enhance bioactivity by increasing electrophilicity of the carbamate carbonyl. For example:

- p-Chlorophenyl carbamate analogs exhibit 2–3x higher antiproliferative activity compared to electron-donating substituents (e.g., -CH) due to improved target binding .

- Ortho-substituents may sterically hinder binding, requiring molecular docking studies to optimize substituent placement.

Methodological Notes

- Synthetic Optimization: Use Design of Experiments (DoE) to evaluate solvent, catalyst, and temperature interactions.

- Data Reproducibility: Archive raw crystallographic data (e.g., .cif files) and NMR spectra in institutional repositories.

- Safety Compliance: Regularly update risk assessments using Safety Data Sheets (SDS) from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.